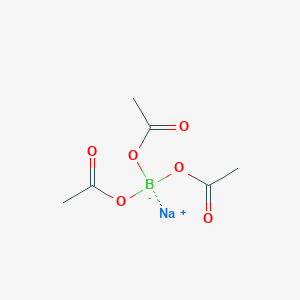
2-(5-Ethylisoxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylisoxazol-4-yl)acetic acid, also known as EIAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIAC is a derivative of isoxazole and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylisoxazol-4-yl)acetic acid is not fully understood. However, it has been suggested that 2-(5-Ethylisoxazol-4-yl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic effects in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(5-Ethylisoxazol-4-yl)acetic acid.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Ethylisoxazol-4-yl)acetic acid has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.
Orientations Futures
For research on 2-(5-Ethylisoxazol-4-yl)acetic acid include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. 2-(5-Ethylisoxazol-4-yl)acetic acid may also have potential applications in other fields, such as agriculture and material science.
Méthodes De Synthèse
2-(5-Ethylisoxazol-4-yl)acetic acid has been synthesized using different methods, including the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl chloride in the presence of a base, the reaction of 5-ethylisoxazole-4-carboxylic acid with acetic anhydride in the presence of a base, and the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl bromide in the presence of a base. The yield of 2-(5-Ethylisoxazol-4-yl)acetic acid using these methods ranges from 50% to 80%.
Applications De Recherche Scientifique
2-(5-Ethylisoxazol-4-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
155602-47-4 |
|---|---|
Nom du produit |
2-(5-Ethylisoxazol-4-yl)acetic acid |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(5-ethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
KKYPEWPVHZCNJK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NO1)CC(=O)O |
SMILES canonique |
CCC1=C(C=NO1)CC(=O)O |
Synonymes |
4-Isoxazoleaceticacid,5-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)




![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
